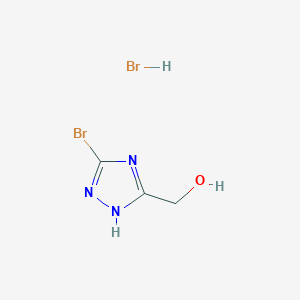
(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide
Vue d'ensemble
Description
“(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide” is a chemical compound with the CAS Number: 1559059-96-9 . It has a linear formula of C3 H4 Br N3 O . Br H .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C3H4BrN3O.BrH/c4-3-5-2(1-8)6-7-3;/h8H,1H2,(H,5,6,7);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.9 . The compound is stable under normal conditions .Applications De Recherche Scientifique
Enzymatic Activity in Methanol Detoxification
Research on Drosophila melanogaster adults demonstrates that enzymes like cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases (ESTs) are involved in methanol detoxification. These enzymes interact with inhibitors such as 3-amino-1,2,4-triazole (3-AT), 4-methylpyrazole (4-MP), and others, affecting the mortality of Drosophila when exposed to methanol. These findings emphasize the role of these enzymes in metabolizing methanol, highlighting differences in methanol metabolism between larvae and adults, and between genders (Wang et al., 2013).
Impact of 3-Amino-1,2,4-Triazole on Methanol Metabolism
Another study investigating the metabolism of methanol-14C and ethanol-1-14C in rats found that 3-amino,1,2,4-triazole, a known catalase inhibitor, affects the rates of oxidation of ethanol and methanol. The study suggests that both alcohol dehydrogenase and catalase-mediated peroxidation contribute to alcohol metabolism in rat liver, although not exclusively. This research presents a nuanced view of the metabolic pathways involved in methanol and ethanol metabolism and the potential role of inhibitors in these processes (Feytmans & Leighton, 1973).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .
Mode of Action
For instance, certain substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compounds have been found to bind to the colchicine binding site of tubulin .
Biochemical Pathways
For example, certain 1H-1,2,3-triazole analogs have been found to mediate hydrophobic interactions with the side chains of specific amino acids .
Result of Action
Related compounds have been found to induce apoptosis in certain cell lines .
Analyse Biochimique
Biochemical Properties
(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For example, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The binding of this compound to these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. Additionally, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent for targeting specific cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and the binding of this compound can alter their activity, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the levels of cofactors, such as NADPH, which are essential for enzymatic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, such as organic anion transporters, and can accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound within the body is influenced by its physicochemical properties, including its solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O.BrH/c4-3-5-2(1-8)6-7-3;/h8H,1H2,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQCODZAHRTMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1559059-96-9 | |
| Record name | 1H-1,2,4-Triazole-3-methanol, 5-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



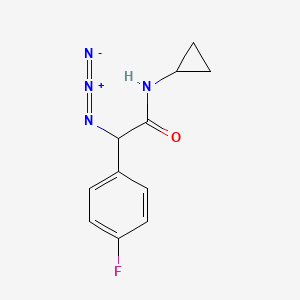

![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)
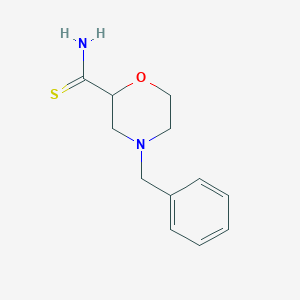
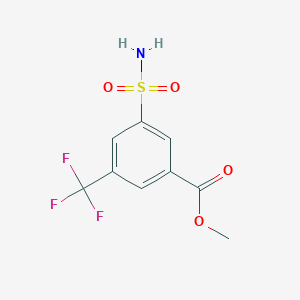
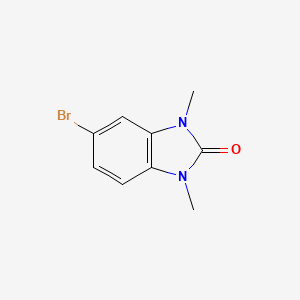
![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
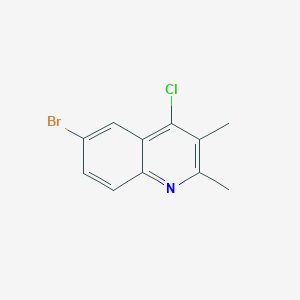

![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)